イバフロキサシン

概要

説明

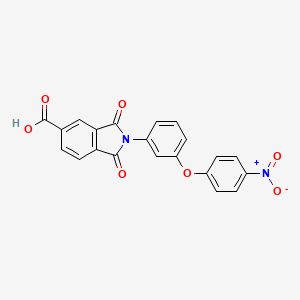

イバフロキサシンは、主に獣医学で使用されてきたフルオロキノロン系抗生物質です。 グラム陽性菌とグラム陰性菌の両方に広範囲の殺菌作用があることで知られています 。 この化合物は、化学的には6,7-ジヒドロ-5,8-ジメチル-9-フルオロ-1-オキソ-1H,5H-ベンゾ[ij]キノリジン-2-カルボン酸として識別されます .

科学的研究の応用

Ibafloxacin has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial properties and mechanisms of action.

Industry: Utilized in the development of new antibacterial agents and formulations.

作用機序

イバフロキサシンは、細菌のDNA分子における超らせん状のひねりを維持するために不可欠な酵素であるDNAジャイレースを阻害することによって、抗菌効果を発揮します。この阻害は、DNA複製と転写を阻止し、細菌細胞の死につながります。 主な分子標的はDNAジャイレースのサブユニットAです .

類似の化合物との比較

イバフロキサシンは、シプロフロキサシン、レボフロキサシン、オフロキサシンなどの他の化合物を含むフルオロキノロン系抗生物質のクラスに属しています。これらの類似の化合物と比較して、イバフロキサシンは、5位と8位にメチル基が存在し、9位にフッ素原子が存在するなど、特定の構造修飾がユニークです。 これらの修飾は、その独自の薬物動態学的および薬力学的特性に貢献しています .

類似の化合物のリスト

- シプロフロキサシン

- レボフロキサシン

- オフロキサシン

- ノルフロキサシン

- モキシフロキサシン

イバフロキサシンのユニークな構造的特徴と広範囲の活性は、獣医学の分野で貴重な化合物であり、現在も科学研究の対象となっています .

生化学分析

Biochemical Properties

Ibafloxacin plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase, which is essential for the supercoiling of bacterial DNA . This inhibition prevents the replication and transcription of bacterial DNA, leading to the death of the bacterial cells. Ibafloxacin interacts with various biomolecules, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The interaction between Ibafloxacin and these enzymes is characterized by the formation of a stable complex that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death .

Cellular Effects

Ibafloxacin affects various types of cells and cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In addition to its bactericidal effects, Ibafloxacin can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria. The inhibition of DNA gyrase and topoisomerase IV by Ibafloxacin results in the accumulation of DNA breaks, which triggers a cellular stress response and ultimately leads to cell death . In mammalian cells, Ibafloxacin has been shown to have minimal effects, as the target enzymes are not present in these cells .

Molecular Mechanism

The molecular mechanism of action of Ibafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. Ibafloxacin binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, Ibafloxacin can induce the SOS response in bacteria, a cellular stress response that further contributes to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ibafloxacin can change over time. The stability and degradation of Ibafloxacin can influence its efficacy and long-term effects on cellular function . Studies have shown that Ibafloxacin is stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to Ibafloxacin in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to Ibafloxacin can result in changes in bacterial cell morphology and function .

Dosage Effects in Animal Models

The effects of Ibafloxacin vary with different dosages in animal models. In dogs, the recommended dosage of Ibafloxacin is 15 mg/kg given orally once daily for up to 10 days . At this dosage, Ibafloxacin is effective in treating respiratory tract infections, urinary tract infections, and dermal infections caused by susceptible pathogens . At higher doses, Ibafloxacin can cause toxic or adverse effects, including gastrointestinal disturbances, such as diarrhea and vomiting . In some cases, high doses of Ibafloxacin can also affect the central nervous system, leading to symptoms such as dizziness and seizures .

Metabolic Pathways

Ibafloxacin is metabolized in the liver, where it undergoes various biochemical transformations . The most abundant metabolite of Ibafloxacin is 8-hydroxy-ibafloxacin, which is also microbiologically active . Both Ibafloxacin and its metabolite act synergistically to exert their antibacterial effects . The metabolic pathways of Ibafloxacin involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites of Ibafloxacin are excreted primarily through the kidneys .

Transport and Distribution

Ibafloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Ibafloxacin interacts with transporters and binding proteins that facilitate its distribution within the body . The localization and accumulation of Ibafloxacin in specific tissues are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of Ibafloxacin is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, Ibafloxacin targets DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . The activity and function of Ibafloxacin are influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects . Additionally, post-translational modifications and targeting signals can direct Ibafloxacin to specific subcellular compartments .

準備方法

合成経路と反応条件

イバフロキサシンは、キノロンコア構造の形成を含む一連の化学反応によって合成されます。合成経路は、通常、次のステップが含まれます。

キノロンコアの形成: 合成は、環化反応によるキノロンコア構造の形成から始まります。

フッ素化: 9位へのフッ素原子の導入は、フッ素化反応によって達成されます。

メチル化: メチル基は、メチル化反応によって5位と8位に導入されます。

カルボキシル化: カルボン酸基は、カルボキシル化反応によって2位に導入されます。

工業的生産方法

イバフロキサシンの工業的生産には、上記ステップを用いた大規模な化学合成が含まれます。 このプロセスは、高収率と高純度のために最適化されており、高度な化学反応器と精製技術を使用しています .

化学反応の分析

反応の種類

イバフロキサシンは、以下を含むさまざまな化学反応を起こします。

酸化: イバフロキサシンは酸化反応を起こし、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、イバフロキサシンを還元形に変換することができます。

置換: 置換反応は、キノロンコアのさまざまな位置で発生し、置換誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、制御された条件下でハロゲン化剤または求核剤を使用することがよくあります。

生成される主要な生成物

これらの反応から生成される主要な生成物には、イバフロキサシンのさまざまな酸化誘導体、還元誘導体、および置換誘導体が含まれ、それぞれ潜在的に異なる生物学的活性を示します .

科学研究への応用

イバフロキサシンは、さまざまな分野における応用について広く研究されてきました。

化学: フルオロキノロンの合成と反応性を研究するためのモデル化合物として使用されています。

生物学: 抗菌特性と作用機序について調査されています。

類似化合物との比較

Ibafloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and ofloxacin. Compared to these similar compounds, ibafloxacin is unique in its specific structural modifications, such as the presence of methyl groups at the 5th and 8th positions and a fluorine atom at the 9th position. These modifications contribute to its distinct pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Ofloxacin

- Norfloxacin

- Moxifloxacin

Ibafloxacin’s unique structural features and broad-spectrum activity make it a valuable compound in the field of veterinary medicine and a subject of ongoing scientific research .

特性

IUPAC Name |

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKRGNXUIRKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057853 | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91618-36-9 | |

| Record name | Ibafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibafloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride](/img/structure/B1662639.png)

![5-[3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide](/img/structure/B1662640.png)

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)

![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)